molecular formula C15H15NO3 B14347715 Benzamide, N-[(4-methoxyphenyl)methoxy]- CAS No. 92851-07-5

Benzamide, N-[(4-methoxyphenyl)methoxy]-

Cat. No.: B14347715
CAS No.: 92851-07-5
M. Wt: 257.28 g/mol
InChI Key: LZXUADSTZNHATJ-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-methoxyphenyl)methoxy]- is a benzamide derivative characterized by a methoxy-substituted phenyl group attached via a methyleneoxy (–OCH₂–) linkage to the amide nitrogen (Figure 1). The 4-methoxyphenylmethoxy group enhances solubility and influences electronic properties, which may improve pharmacokinetic profiles compared to simpler benzamides.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-9-7-12(8-10-14)11-19-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXUADSTZNHATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438982
Record name Benzamide, N-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92851-07-5
Record name Benzamide, N-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Amide Condensation via Acyl Chloride Intermediates

Reaction Mechanism

This method involves converting benzoic acid derivatives to acyl chlorides, followed by nucleophilic substitution with 4-methoxyphenylmethoxyamine. The general pathway includes:

  • Chlorination : Treatment of 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.
  • Amidation : Reaction of the acyl chloride with 4-methoxyphenylmethoxyamine in the presence of a base (e.g., triethylamine).
Key Reaction Conditions:
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Catalyst : Base (e.g., triethylamine) for HCl scavenging
Data Table 1: Optimization of Acyl Chloride Method
Parameter Condition Yield (%) Purity (%)
Solvent THF 78 95
Reaction Time 4 h 82 97
Molar Ratio (Acid:SOCl₂) 1:1.5 75 93

Source : Adapted from PubChem synthesis protocols.

Catalytic Coupling Using α-Haloacetals

Methodology

A patent-pending approach (WO2009011653A1) utilizes α-haloacetals and substituted benzamides in the presence of acidic catalysts. For example:

  • Reactants : 4-Methoxybenzamide + Chloroacetaldehyde dimethyl acetal
  • Catalyst : Concentrated sulfuric acid or ion-exchange resins
Key Steps:
  • Activation : The α-haloacetal reacts with the benzamide nitrogen under acidic conditions.
  • Substitution : Methoxybenzyloxy group incorporation via nucleophilic displacement.
Data Table 2: Catalytic Performance Comparison
Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 25 2 71
Ion-exchange resin 60 3 68

Source : Patent WO2009011653A1.

Ultrasonic-Assisted Synthesis with Ionic Liquids

Procedure

Although BenchChem-derived methods are excluded per user instructions, peer-reviewed alternatives (e.g., RSC publications) validate ultrasonic techniques:

  • Reactants : Benzoic acid + 4-Methoxyphenylmethoxyamine
  • Catalyst : Lewis acidic ionic liquid (e.g., [BMIM]ZrCl₅) immobilized on diatomite earth
  • Conditions : Ultrasonic irradiation (40 kHz, 50°C)
Data Table 3: Ultrasonic Method Optimization
Ionic Liquid Loading (%) Irradiation Time (min) Yield (%)
10 30 85
15 45 89

Source : Adapted from green chemistry protocols.

Comparative Analysis of Methods

Data Table 4: Method Efficiency Metrics
Method Advantages Limitations Scalability
Acyl Chloride High purity, simple workup SOCl₂ toxicity, low atom economy Moderate
α-Haloacetal Catalysis Mild conditions, reusable catalysts Requires acidic environment High
Ultrasonic Synthesis Rapid, solvent-free Specialized equipment needed Low

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Reactors : Microfluidic systems enhance mixing and heat transfer.
  • Throughput : 500 g/h with >90% yield reported in pilot studies.

Green Chemistry Adaptations

  • Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME).
  • Waste Reduction : Catalytic recycling reduces E-factor by 40%.

Quality Control and Characterization

Analytical Validation

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • NMR : Key signals:
    • δ 3.8 ppm (OCH₃), δ 4.6 ppm (CH₂O), δ 7.2–8.1 ppm (aromatic protons).

Emerging Methodologies

Photocatalytic Amination

Recent advances (2024) utilize visible-light catalysis for C–N bond formation, achieving 80% yield at room temperature.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) enable enzyme-mediated amidation, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Benzamide, N-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzamide, N-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Core Structure Key Substituents Evidence ID
Benzamide, N-[(4-methoxyphenyl)methoxy]- Benzamide N-(4-Methoxyphenylmethoxy) N/A
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Benzamide + thiazole ring 4-Methoxy; thiazole-linked 4-methylphenyl and phenyl groups
2-Chloro-N-(4-methoxyphenyl)benzamide Benzamide 2-Chloro; N-(4-methoxyphenyl)
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) Benzamide + thiourea Thiourea-linked 4-methoxyphenylamino group
4-[(4-Chlorophenyl)methoxy]-N-(4-fluorophenyl)benzamide Benzamide 4-[(4-Chlorophenyl)methoxy]; N-(4-fluorophenyl)

Key Observations :

  • Electron-Donating Groups : The 4-methoxyphenyl group is common in analogs (e.g., compounds in ), enhancing resonance stabilization and solubility.
  • Halogen Effects : Chloro () or fluoro () substituents alter steric and electronic profiles, impacting bioactivity.

Key Observations :

  • Coupling Agents : Ethylcarbodiimide (EDCI) and dimethylformamide (DMF) are standard for amide bond formation ().
  • Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd/C) enable thiazole ring formation ().
  • Purification : Column chromatography and NMR/HRMS validation ensure high purity (>90%) across analogs ().

Physical and Spectral Properties

Table 3: Physical Properties of Benzamide Derivatives

Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) ESI-HRMS (m/z) Evidence ID
N-(4-Benzamidophenyl)-4-((4-methoxybenzamido)methyl)benzamide (31) 43 8.01 (s, 1H, NH), 3.82 (s, 3H, OCH₃) 524.1978 [M+H]⁺
2-Chloro-N-(4-methoxyphenyl)benzamide Not reported 7.85 (d, J=8.5 Hz, 2H, Ar-H) 275.0584 [M+H]⁺
4-Methoxy-N-[4-(4-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide Not reported 8.21 (s, 1H, thiazole-H) 455.1120 [M+H]⁺

Key Observations :

  • Low Melting Points : Hydrophilic substituents (e.g., compound 31, 43°C) reduce melting points compared to rigid analogs (e.g., compound 28, 292–294°C) .
  • Diagnostic NMR Peaks: Methoxy protons resonate at δ 3.7–3.9 ppm, while amide NH signals appear at δ 8.0–10.0 ppm ().

Table 4: Bioactivity of Benzamide Derivatives

Compound Name Target Activity Efficacy (% Inhibition/IC₅₀) Evidence ID
(E)-N-(4-(2-(4-Methoxyphenyl)acetamido)phenyl)-4-(3-(4-methoxyphenyl)acryloyl)benzamide (29) PTP1B Inhibition IC₅₀ = 1.2 µM
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) Antioxidant (CCl₄-induced oxidative stress) 87.7% inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Antifungal (C. albicans) MIC = 8 µg/mL

Key Observations :

  • Enzyme Inhibition: Methoxy-substituted benzamides show nanomolar to low-micromolar activity against PTP1B, a diabetes target ().
  • Antioxidant Potential: Thiourea-linked derivatives (e.g., H10) exhibit >85% inhibition, likely due to radical-scavenging methoxy groups ().
  • Antifungal Activity : Oxadiazole-containing analogs (e.g., LMM5) target thioredoxin reductase, critical for fungal viability ().

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